molecular formula C13H19BFNO2 B1408775 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid CAS No. 1704063-82-0

4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

Cat. No.: B1408775
CAS No.: 1704063-82-0
M. Wt: 251.11 g/mol
InChI Key: OUSQDRDMIMYDGR-UHFFFAOYSA-N
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Description

The compound “4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are known to be valuable building blocks in organic synthesis . The specific structure of this compound includes a 4-methylpiperidin-1-yl group and a fluorine atom attached to a phenyl ring, which is further linked to a boronic acid group .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H17BFNO2/c1-9-4-6-15(7-5-9)10-2-3-11(13(16)17)12(14)8-10/h2-3,8-9,16-17H,4-7H2,1H3 . This indicates the presence of a boron atom, a fluorine atom, a nitrogen atom, and an oxygen atom, along with carbon and hydrogen atoms.


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . Protodeboronation of boronic esters is another reaction that these compounds can undergo .

Scientific Research Applications

Synthesis and Chemical Properties

4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid, due to its boronic acid functional group, plays a crucial role in organic synthesis and drug discovery. Boronic acids are pivotal in cross-coupling reactions, such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds crucial for constructing complex molecules. For example, the synthesis of various fluorinated biphenyls and pyridines involves compounds similar to this compound as intermediates or catalysts (Qiu et al., 2009), (Troegel et al., 2009).

Material Science and Sensor Applications

Phenylboronic acids have also been researched for their potential in material science, particularly in the development of sensors and smart materials. Their ability to bind to diols and sugars selectively has been exploited in creating glucose sensors, which are invaluable for diabetes management. The study of fluoroalkylated phenylboronic acids in polymer matrices demonstrates the utility of such compounds in recognizing hydrophilic amino compounds, which could lead to advancements in selective filtration technologies or biosensors (Sawada et al., 2000).

Drug Development and Antifungal Activities

In the realm of pharmacology, compounds structurally related to this compound are investigated for their therapeutic potential. For instance, derivatives of phenylboronic acids have shown promise as kinase inhibitors, which are a significant focus in cancer therapy due to their role in regulating cellular activities. Moreover, specific derivatives have been synthesized for their antifungal activities against agricultural pests, indicating the broader applicability of these compounds in both medical and agricultural domains (Zhou et al., 2021), (Nam et al., 2012).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium). This process is known as transmetalation . The 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid would donate its phenyl group during this process.

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds.

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .

Future Directions

The use of boronic acids and their derivatives in organic synthesis is a well-established field with numerous applications. Future research may focus on developing new synthesis methods, exploring new reactions, and finding new applications for these versatile compounds .

Properties

IUPAC Name

[4-fluoro-2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14(17)18/h2-3,8,10,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSQDRDMIMYDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160469
Record name Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-82-0
Record name Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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